molecular formula C8H6ClN3O2 B13037564 Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B13037564
M. Wt: 211.60 g/mol
InChI Key: OFQDHOUONYBTIM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a chloro substituent at position 6 and a methyl ester at position 2. The chloro and ester groups are critical for modulating electronic properties, solubility, and biological interactions, as seen in analogous compounds .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 6-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-10-6-3-2-5(9)4-12(6)11-7/h2-4H,1H3

InChI Key

OFQDHOUONYBTIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=C(C=CC2=N1)Cl

Origin of Product

United States

Biological Activity

Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₇H₆ClN₃O₂
  • Molecular Weight : 189.59 g/mol
  • CAS Number : 2155875-80-0

The compound features a triazole ring fused with a pyridine structure, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit antimicrobial properties. For instance, research has shown that certain analogs demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Anti-inflammatory Effects

Triazolo derivatives have been found to possess anti-inflammatory properties. In vitro assays revealed that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. The IC₅₀ values for COX-2 inhibition were reported as low as 0.04 μmol, indicating potent activity compared to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications at the 6-position of the triazole ring significantly affect potency. For example, the introduction of halogens or alkyl groups enhances biological activity.
  • Heteroaryl Variations : Replacing the triazole with other heteroaryl groups can maintain or improve potency while reducing toxicity profiles .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazolo derivatives against Cryptosporidium parvum, this compound showed an EC₅₀ value of approximately 0.17 μM. This indicates strong potential for treating infections caused by this pathogen, which is particularly relevant in immunocompromised populations .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment evaluating the anti-inflammatory effects of different triazolo compounds on carrageenan-induced paw edema in rats, this compound demonstrated significant reductions in edema comparable to established anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity TypeCompoundEC₅₀/IC₅₀ ValueReference
AntimicrobialThis compound0.17 μM
COX-2 InhibitionThis compound0.04 μmol
Anti-inflammatoryVarious Triazolo DerivativesVaries

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has shown promising results in several pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. Studies have shown that certain analogs demonstrate activity against various bacterial strains and fungi by interfering with microbial DNA synthesis or cell wall integrity.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.
  • Anti-inflammatory Effects : Some studies have indicated that this compound exhibits anti-inflammatory effects in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

The compound's biological activity extends to agricultural uses:

  • Fungicides : Due to its antifungal properties, this compound can be explored as a fungicide to protect crops from fungal infections. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.
  • Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator by influencing hormonal pathways in plants. This could enhance crop yield and resilience against environmental stresses.

Materials Science

In materials science, the unique properties of this compound can be harnessed for:

  • Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with specific functional properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength .
  • Nanotechnology : The compound's small molecular size allows for its use in nanotechnology applications, such as drug delivery systems where it can facilitate the targeted delivery of therapeutic agents to specific tissues or cells .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
AntimicrobialSignificant activity against E. coli and S. aureus strains
AnticancerInhibition of cancer cell proliferation in vitro
AgriculturalEffective fungicide against Fusarium species

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Structural Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
Methyl 6-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Pyridine 6-Cl, 2-COOCH3 C8H6ClN3O2 215.61 Potential herbicidal/pharmaceutical agent -
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Pyridine 6-Br, 2-COOCH2CH3 C9H8BrN3O2 286.09 Synthetic intermediate (95% purity)
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Pyrimidine 2-COOCH3 C7H6N4O2 178.15 Industrial applications
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Pyrimidine Complex aryl groups C27H24N4O3 452.5 Antimicrobial activity (mp 206°C)
8-(Azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridinyl compounds Pyridine 8-azetidinyl Varies Varies Pharmaceutical compositions

Research Findings and Discussion

  • Substituent Position : highlights that substituent placement (e.g., ortho vs. para) drastically affects herbicidal activity. The target compound’s 6-chloro group may optimize steric compatibility with ALS, while the 2-methyl ester could act as a metabolically labile moiety .
  • Heterocycle Impact : Pyrimidine cores () exhibit greater electron deficiency than pyridine, influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings .

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